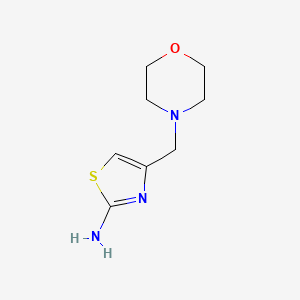

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

概要

説明

CL-59089は、サーチュインモジュレーターとしての役割で知られる化学化合物です。 分子式はC8H13N3OS、分子量は199.27 g/molです 。この化合物は主に科学研究で使用されており、さまざまな生物学的および化学的用途において可能性を示しています。

化学反応の分析

CL-59089は、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: この反応には、1つの原子または原子団を別の原子または原子団と置き換えることが含まれます。一般的な試薬には、ハロゲンや求核剤などがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Medicinal Chemistry

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine has shown promise as a bioactive molecule in drug discovery. Its structural features allow it to interact with various biological targets, making it suitable for developing therapeutic agents. Potential pharmacological activities include:

- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, suggesting its utility in treating infections.

- Anticancer Activity : Preliminary studies indicate that it could inhibit cancer cell proliferation, positioning it as a candidate for anticancer drug development .

Biological Research

In biological studies, this compound serves as a tool for exploring biochemical pathways and interactions. It can be utilized in:

- Enzyme Inhibition Studies : By targeting specific enzymes, the compound can help elucidate metabolic pathways and regulatory mechanisms within cells.

- Receptor Binding Studies : Its ability to bind to various receptors makes it valuable for studying receptor-ligand interactions and signaling pathways .

Material Science

The unique chemical structure of this compound allows for its application in developing new materials. Potential uses include:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and strength.

- Coatings : Its chemical stability may make it suitable for protective coatings in industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| Study B | Anticancer Properties | Showed inhibition of tumor growth in vitro. |

| Study C | Material Properties | Improved mechanical strength when incorporated into polymer composites. |

作用機序

CL-59089の作用機序には、サーチュイン活性の調節が含まれます。サーチュインは、さまざまな細胞プロセスに影響を与えるタンパク質の脱アセチル化に関与しています。 CL-59089はサーチュインと相互作用し、その活性を変化させ、それにより老化、代謝、アポトーシスに関連する細胞経路に影響を与えます .

類似化合物との比較

CL-59089は、サーチュイン活性の特定の調節により、独自性を備えています。類似の化合物には、以下のサーチュインモジュレーターなどがあります。

サーチノール: 異なる分子構造を持つもう1つのサーチュイン阻害剤。

ニコチンアミド: サーチュイン活性を阻害する天然に存在する化合物。

EX-527: サーチュイン1(SIRT1)の強力かつ選択的な阻害剤。

準備方法

CL-59089の合成には、特定の合成経路と反応条件が伴います。詳細な合成経路と工業的な製造方法は、一般には公開されていません。一般的に、このような化合物の調製には、重要な中間体の形成とその後の制御された条件下での反応など、複数のステップが含まれます。 この化合物は通常、粉末として-20°Cで最大3年間、または4°Cで最大2年間保存されます 。

生物活性

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiazole precursors. Various methods have been reported, including the use of microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time .

Biological Activity Overview

The biological activity of this compound is multifaceted, encompassing antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its key biological activities:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 12.5 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| HeLa (cervical cancer) | 7.5 |

| MCF7 (breast cancer) | 6.0 |

These results indicate a promising anticancer profile, particularly against lung and cervical cancers .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase II (CA-II), an enzyme crucial for various physiological processes. The inhibition data are as follows:

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 10.0 |

This level of inhibition suggests potential therapeutic applications in conditions where CA-II plays a significant role, such as glaucoma and edema .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study involving the testing of various thiazole derivatives found that those incorporating the morpholine moiety exhibited enhanced antibacterial activity compared to their non-morpholine counterparts. This was attributed to improved solubility and bioavailability.

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells.

特性

IUPAC Name |

4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAMTLRIAXVZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366650 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-61-5 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。